molecular formula C31H25Cl2N3O3S B383051 N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B383051
M. Wt: 590.5g/mol
InChI Key: GYJZENLFTVUQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, and thienyl groups attached to a benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the various substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to its pharmacological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions with the molecular targets.

Comparison with Similar Compounds

Compared to other benzodiazepines, N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific substituents, which may confer distinct pharmacological properties. Similar compounds include other benzodiazepines with different substituents, such as diazepam and lorazepam. The differences in structure can lead to variations in potency, duration of action, and side effect profiles.

Properties

Molecular Formula

C31H25Cl2N3O3S

Molecular Weight

590.5g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-7-oxo-9-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C31H25Cl2N3O3S/c1-39-21-11-8-18(9-12-21)30-29-25(15-19(16-27(29)37)28-7-4-14-40-28)35-24-5-2-3-6-26(24)36(30)31(38)34-20-10-13-22(32)23(33)17-20/h2-14,17,19,30,35H,15-16H2,1H3,(H,34,38)

InChI Key

GYJZENLFTVUQFY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)NC6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.